

Permabond 910: A Technical Guide for Bonding Dissimilar Materials in Research

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For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of scientific research, the reliable bonding of dissimilar materials is a frequent necessity. From constructing custom experimental apparatus to assembling microfluidic devices, the choice of adhesive can be critical to the success of an experiment. **Permabond 910**, a 100% methyl cyanoacrylate adhesive, presents itself as a versatile and rapid solution. This in-depth technical guide explores the suitability of **Permabond 910** for research applications, providing quantitative data, detailed experimental protocols, and logical frameworks to aid in its effective implementation.

Core Properties of Permabond 910

Permabond 910 is a single-part, low-viscosity liquid that cures rapidly at room temperature by reacting with surface moisture.[1][2] It is specifically designed for bonding metal surfaces but also exhibits excellent adhesion to a wide variety of other materials, including most plastics and rubbers.[1][2][3][4]

Physical and Curing Characteristics

A summary of the key physical and curing properties of **Permabond 910** is presented in Table 1. The fast fixture time, typically within 10-15 seconds on most substrates, allows for rapid assembly of components.[5] Full cure and maximum bond strength are generally achieved within 24 hours.[5]



Table 1: Physical and Curing Properties of Permabond 910

Property	Value
Chemical Composition	Methyl Cyanoacrylate
Appearance	Colorless Liquid
Viscosity	70-90 mPa.s (low)
Fixture Time (Steel)	10-15 seconds
Fixture Time (Buna-N Rubber)	10-15 seconds
Fixture Time (Phenolic)	10-15 seconds
Full Cure Time	24 hours
Gap Fill	0.15 mm (0.006 in)
Temperature Range	-55°C to 82°C (-65°F to 180°F)

Source: **Permabond 910** Technical Data Sheet[5]

Performance Data: Bonding Dissimilar Materials

The efficacy of an adhesive is best judged by its performance in bonding specific substrates. The following tables summarize the shear strength of **Permabond 910** on a variety of metals, plastics, and rubbers.

Shear Strength

The lap shear strength, a common measure of an adhesive's strength, has been determined for various material combinations.

Table 2: Shear Strength of **Permabond 910** on Various Substrates (ISO 4587)



Substrate	Shear Strength (N/mm²)	Shear Strength (psi)
Steel	23-29	3300-4200
Aluminum	13-15	1900-2200
Brass	21	3000
Stainless Steel	21	3000
ABS	>6-10	>870-1450
PVC	>6-10	>870-1450
Polycarbonate	>6-10	>870-1450

Source: **Permabond 910** Technical Data Sheet[5][6]

Chemical Resistance

For research applications, particularly in drug development and cell culture, the chemical resistance of a cured adhesive is paramount. Cured **Permabond 910**, being a thermoplastic, exhibits good resistance to non-polar solvents but is more susceptible to polar solvents.[1][4][7]

Table 3: Chemical Resistance of Cured Methyl Cyanoacrylate (Percent Strength Retention after 1 Month Immersion at 24°C/75°F)

Solvent	Percent Strength Retention
Gasoline	100%
Isopropyl alcohol	100%
10-W-30 Oil	100%
Toluene	82%
VM&P Naphtha	80%
Acetone	1%

Source: Permabond Cyanoacrylates Brochure[1]



It is important to note that polar solvents like acetone can act as a good solvent for cyanoacrylate, leading to severe bond deterioration.[1] Boiling water can also destroy the bond in under 24 hours.[1][4]

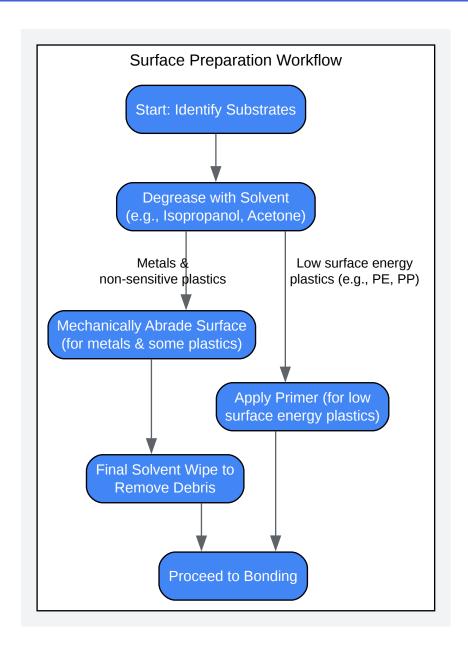
Experimental Protocols

To ensure reproducible and reliable bonding in a research setting, adherence to standardized experimental protocols is crucial.

Surface Preparation Workflow

Proper surface preparation is the most critical factor in achieving a strong and durable adhesive bond. The following workflow is recommended for preparing substrates for bonding with **Permabond 910**.





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Caption: Workflow for preparing substrates before bonding.

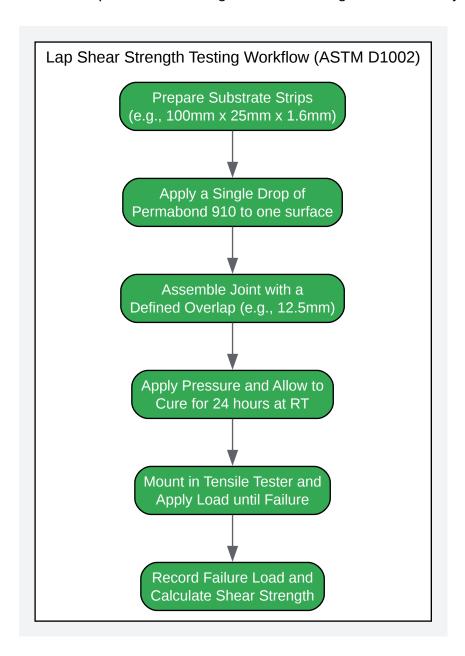
- Degreasing: All surfaces should be clean, dry, and free from grease or oil.[3][6] Wipe the surfaces with a suitable solvent such as isopropanol or acetone. For sensitive plastics, isopropanol is generally preferred.
- Abrasion: For metals like aluminum, copper, and its alloys, light abrasion with emery cloth or
 a similar abrasive is recommended to remove the oxide layer.[3][6] This step can also benefit
 some plastics by increasing the surface area for bonding.



- Final Cleaning: After abrasion, a final solvent wipe is necessary to remove any loose particles or debris.
- Priming: For low surface energy plastics such as polyethylene, polypropylene, and PTFE, a polyolefin primer should be applied to the surfaces before the adhesive.

Lap Shear Strength Testing (Based on ASTM D1002)

This protocol outlines the steps for determining the shear strength of a bonded joint.



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Caption: Standard workflow for lap shear strength testing.

- Specimen Preparation: Cut the substrate materials into uniform strips (e.g., 100mm x 25mm x 1.6mm).
- Adhesive Application: Apply a single, sparing drop of **Permabond 910** to one of the bonding surfaces.
- Joint Assembly: Quickly bring the two substrates together, ensuring correct alignment and a defined overlap area (e.g., 12.5mm).
- Curing: Apply sufficient pressure to spread the adhesive into a thin film and hold the
 assembly in place until handling strength is achieved. Allow the bond to cure for a full 24
 hours at room temperature.
- Testing: Mount the bonded specimen in a universal testing machine and apply a tensile load at a constant rate until the bond fails.
- Data Analysis: Record the maximum load at failure and calculate the shear strength by dividing the failure load by the bond area.

Impact Strength Testing (Based on ASTM D950)

This protocol is for determining the resistance of a bonded joint to a sudden impact.

- Specimen Preparation: Prepare block shear specimens as specified in ASTM D950.[8] This typically involves bonding a smaller block to a larger base block of the same material.
- Conditioning: Condition the bonded specimens under controlled temperature and humidity as required.[8]
- Test Setup: Securely mount the base block of the specimen in a pendulum-style impact testing machine.
- Impact: Release the pendulum hammer from a specified height to strike the smaller adherend block at the bond line.[8]



Data Recording: Record the energy absorbed by the specimen during failure, which is
typically read directly from the testing machine.[9] The impact strength is then calculated and
expressed in joules per square meter or foot-pounds per square inch.[8]

Logical Framework for Adhesive Selection in Research

The decision to use **Permabond 910** for a specific research application should be based on a logical evaluation of the material properties and experimental conditions.

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